6-(Piperidin-1-ylmethyl)nicotinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGSCYSGWIXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(Boc-Aminomethyl)-piperidine
A prevalent route begins with the protection of piperidine's amino group using tert-butoxycarbonyl (Boc) groups, facilitating subsequent functionalization steps.
- Reaction Conditions:
- React piperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Use of a base such as triethylamine or sodium carbonate to scavenge generated acids.
- Temperature maintained at 0–25°C to optimize yield and stereoselectivity.
Alkylation to Introduce the Methyl Linker
-
- Alkylation of the Boc-protected piperidine with formaldehyde or paraformaldehyde under reductive amination conditions, or via reaction with bromoacetaldehyde derivatives.
- Alternatively, direct reaction with halogenated methyl compounds such as tert-butyl bromoacetate, followed by deprotection.
Reaction parameters influencing yield:
- Stoichiometry of alkylating agents (typically 1.2–1.5 equivalents).
- Solvent choice (preferably acetonitrile or THF).
- Temperature control (ambient to reflux conditions).
Deprotection and Purification
- Deprotection:
- Acidic cleavage of Boc groups using trifluoroacetic acid (TFA) in DCM.
- Ensures high purity of the free amine for subsequent coupling.
Coupling with Nicotinic Acid Derivatives
Activation of Nicotinic Acid
- Carboxyl Activation:
- Conversion of nicotinic acid to more reactive intermediates such as acid chlorides or active esters.
- Use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride under inert atmosphere.
Nucleophilic Substitution
-
- Nucleophilic attack of the piperidinylmethyl amine on activated nicotinic acid derivatives.
- Conducted in polar aprotic solvents like DMF or DMSO at controlled temperatures (room temperature to 80°C).
-
- Molar ratios favoring complete conversion.
- Reaction time optimized to maximize yield while minimizing side reactions.
Final Acid Formation
- Hydrolysis or work-up:
- If acid chlorides are used, hydrolysis yields the free acid.
- Purification via crystallization or chromatography.
Key Reaction Parameters and Their Impact
| Parameter | Effect on Yield & Purity | Typical Range/Conditions |
|---|---|---|
| Temperature | Influences reaction rate and stereoselectivity | 0–25°C for protection; Reflux (~80°C) for coupling |
| Solvent | Affects solubility and reaction kinetics | DCM, THF, acetonitrile, DMF, DMSO |
| Reagent Stoichiometry | Ensures complete reaction; prevents over-protection or side-products | 1.2–1.5 equivalents of Boc₂O; equimolar or slight excess of alkylating agents |
| Reaction Time | Longer times improve conversion but risk degradation | 1–24 hours depending on step |
| Inert Atmosphere | Prevents oxidation and side reactions | Nitrogen or argon atmosphere during sensitive steps |
Data Tables Summarizing Preparation Methods
| Step | Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| Protection | Boc₂O, triethylamine | 0–25°C, inert atmosphere | Protect amine | High purity, >90% yield |
| Alkylation | Formaldehyde or halogenated methyl compounds | Reflux in acetonitrile or THF | Introduce methyl linker | 70–85% yield |
| Deprotection | TFA in DCM | Room temperature | Remove Boc group | Quantitative removal |
| Coupling | Nicotinic acid derivative, SOCl₂ or DCC | Reflux or room temp | Form amide linkage | 75–90% yield |
Analytical Characterization Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR to confirm the presence of piperidine ring protons and Boc methyl groups.
- $$^{13}C$$ NMR for carbonyl and aromatic carbons.
-
- Characteristic Boc carbonyl stretch (~1680–1700 cm$$^{-1}$$).
- N–H stretch (~3300 cm$$^{-1}$$) if free amine.
Chromatography
- High-Performance Liquid Chromatography (HPLC):
- Quantitative analysis of purity.
- Detection at 254 nm for aromatic and Boc groups.
Mass Spectrometry (MS):
- Confirm molecular weight and structure.
Research Findings and Innovations
Enantioselective synthesis: Use of chiral ligands (e.g., (R)-BINAP) during lithiation steps enables enantioselective preparation of the piperidinylmethyl intermediates, crucial for pharmacological activity.
Flow chemistry: Continuous flow reactors improve scalability, reaction control, and safety, especially during hazardous steps like Boc protection and alkylation.
Catalytic resolution: Dynamic kinetic resolution techniques employing transition metal catalysts facilitate high enantiomeric excess, enhancing the compound's pharmacological profile.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-ylmethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or piperidine rings.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
6-(Piperidin-1-ylmethyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylmethyl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical properties of 6-(Piperidin-1-ylmethyl)nicotinic acid with its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Type | Key Structural Features |
|---|---|---|---|---|
| This compound | C12H16N2O2 | 220.27 | Piperidine at 6-position (CH2 bridge) | Enhanced lipophilicity from CH2 bridge |
| 6-(Piperidin-1-yl)nicotinic acid | C11H14N2O2 | 206.24 | Piperidine directly at 6-position | Reduced steric hindrance |
| 6-(4-Methylpiperazin-1-yl)nicotinic acid | C11H15N3O2 | 221.26 | 4-Methylpiperazine at 6-position | Increased polarity and solubility |
| 5-(Piperidin-1-yl)nicotinic acid | C11H14N2O2 | 206.24 | Piperidine at 5-position | Altered receptor binding affinity |
| 6-(4-Trifluoromethylpiperidin-1-yl)nicotinic acid | C12H13F3N2O2 | 274.24 | 4-CF3 substitution on piperidine | Enhanced metabolic stability |
Key Observations :
- Piperazine derivatives (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid) exhibit higher polarity, which may enhance aqueous solubility but reduce blood-brain barrier permeability .
- Trifluoromethyl substitutions (e.g., 6-(4-Trifluoromethylpiperidin-1-yl)nicotinic acid) improve metabolic stability, extending half-life .
Pharmacological Efficacy
Phosphate-Lowering Effects
Nicotinic acid analogs reduce serum phosphorus in dialysis patients, with peak efficacy at 8 weeks .
- Serum Phosphorus Reduction : ~1.2–1.5 mg/dL decrease after 8 weeks (e.g., nicotinic acid derivatives in meta-analysis) .
- Calcium-Phosphate Product : Significant reduction without altering serum calcium levels, avoiding risks associated with calcium-based binders .
Lipid-Modulating Effects
- HDL Increase : 63% average increase in HDL with nicotinic acid derivatives .
- TG Reduction : 26% average decrease in triglycerides .
Piperidine-substituted derivatives (e.g., 6-(Piperidin-1-yl)nicotinic acid) may exhibit similar effects due to shared receptor activation pathways .
Stability and Metabolic Pathways
- Chemical Stability : Piperidine derivatives are stable under standard storage (room temperature, dry conditions) .
Biological Activity
6-(Piperidin-1-ylmethyl)nicotinic acid, a derivative of nicotinic acid, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound shows affinity for nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurological disorders.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antineoplastic Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Its interaction with nAChRs suggests a role in neuroprotection, which may be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Pharmacological Effects
| Effect | Description |
|---|---|
| Antineoplastic Activity | Inhibits tumor cell proliferation; significant reduction in cell viability. |
| Anti-inflammatory Effects | Reduces inflammation; inhibits pro-inflammatory cytokines. |
| Neuroprotective Properties | Interaction with nAChRs; potential benefits in neurodegenerative diseases. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Study :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 12 HeLa (Cervical) 10 -
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and levels of pro-inflammatory cytokines compared to control groups.
-
Neuroprotection Study :
- Research conducted on neuroprotective effects demonstrated that the compound could enhance cognitive function in rodent models subjected to neurotoxic agents.
Q & A
Q. What are the recommended safety protocols for handling 6-(Piperidin-1-ylmethyl)nicotinic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Storage: Store in airtight glass containers away from heat and direct sunlight. Maintain ambient temperature (20–25°C) in a ventilated chemical storage cabinet .
- Spill Management: Use absorbent materials (e.g., vermiculite) for containment. Avoid dry sweeping; clean with ethanol/water mixtures and dispose of waste as hazardous organic material .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR in DMSO-d6 to confirm substituent positions (e.g., piperidinyl-methyl group at the 6-position).
- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight (expected [M+H]+: 235.3 g/mol) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Avoid water to prevent hydrolysis of the piperidinyl-methyl group.
- Catalysis: Employ coupling agents like EDC/HOBt for amide bond formation between nicotinic acid and piperidine derivatives.
- Purification: Recrystallize from ethanol/water (7:3 v/v) or use silica gel chromatography (ethyl acetate:hexane gradient) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?
Methodological Answer:
- Comparative Kinetic Studies: Conduct pH-dependent degradation experiments (e.g., 1–6 M HCl, 25–60°C) with UV-Vis monitoring (λ = 270 nm for nicotinic acid derivatives). Compare results to structurally analogous compounds like 5-(Piperidin-1-yl)nicotinic acid .
- Mechanistic Probes: Use isotopic labeling (e.g., ) or radical scavengers (e.g., TEMPO) to identify degradation pathways (hydrolysis vs. oxidation).
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing discrepancies. Replicate studies under controlled humidity and oxygen levels .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Reaction Design:
- Substrate Screening: Test reactivity with nucleophiles (e.g., thiols, amines) in anhydrous THF or acetonitrile.
- Kinetic Profiling: Use stopped-flow spectrophotometry to measure second-order rate constants () under varying temperatures (Arrhenius plots).
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states and predict regioselectivity at the pyridine ring .
Q. How can researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Standardized Protocols: Ensure consistent sample preparation (e.g., drying under vacuum, solvent purity).
- Cross-Validation: Compare IR (e.g., C=O stretch at 1680–1700 cm) and -NMR (e.g., piperidinyl CH at δ 2.5–3.5 ppm) across multiple labs.
- Collaborative Databases: Submit data to repositories like PubChem or ChemSpider with metadata (e.g., instrument calibration details) to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
